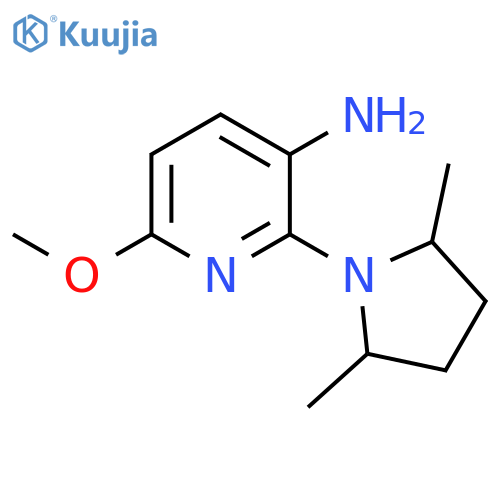

Cas no 577980-54-2 (3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy-)

3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy-

-

3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22059196-1.0g |

2-(2,5-dimethylpyrrolidin-1-yl)-6-methoxypyridin-3-amine |

577980-54-2 | 95% | 1.0g |

$0.0 | 2023-01-05 |

3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy- 関連文献

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy-に関する追加情報

3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy

The compound 3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy with CAS No. 577980-54-2 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with an amino group at position 3, a methoxy group at position 6, and a 2,5-dimethylpyrrolidine moiety attached at position 2. These structural elements contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the pyrrolidine ring in this compound adds complexity to its structure, potentially enhancing its ability to interact with biological targets. Researchers have explored the synthesis of this compound using various methodologies, including multi-component reactions and catalytic processes, to optimize its production efficiency.

The methoxy group at position 6 plays a crucial role in modulating the electronic properties of the molecule, making it more amenable to further functionalization. This feature has been exploited in recent studies to create derivatives with enhanced pharmacokinetic profiles. Additionally, the pyrrolidine moiety introduces steric hindrance and hydrophobicity, which are desirable traits for improving drug absorption and bioavailability.

In terms of applications, 3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand for transition metals has been demonstrated in recent research articles published in leading chemistry journals. These findings underscore its potential in creating porous materials with applications in gas storage and catalysis.

Moreover, this compound has been investigated for its role in asymmetric catalysis. The combination of the pyridine ring and the pyrrolidine group provides a chiral environment that can be utilized to induce enantioselectivity in various organic transformations. This property has been leveraged in recent studies to develop novel catalysts for industrial processes.

Recent advancements in computational chemistry have also enabled detailed studies of the electronic structure and reactivity of 3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and potential reaction pathways, which are critical for designing new synthetic routes and predicting its behavior in different chemical environments.

In conclusion, 3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and catalysis. As ongoing research continues to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.

577980-54-2 (3-Pyridinamine, 2-(2,5-dimethyl-1-pyrrolidinyl)-6-methoxy-) Related Products

- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)

- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)

- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)

- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)

- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)

- 1804689-68-6(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)

- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)

- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)

- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)